N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a fused thiazolo[5,4-c]pyridine core modified with a methylsulfonyl group at position 5 and an isoxazole-5-carboxamide substituent at position 2. The methylsulfonyl group enhances polarity and metabolic stability, while the isoxazole carboxamide may contribute to hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S2/c1-21(17,18)15-5-3-7-9(6-15)20-11(13-7)14-10(16)8-2-4-12-19-8/h2,4H,3,5-6H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWQGHOVAOUNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiazolopyridine core, followed by the introduction of the isoxazole ring. Key steps may include:
Formation of the Thiazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with a thioamide.
Introduction of the Isoxazole Ring: This step often involves the reaction of a nitrile oxide with an alkyne or alkene to form the isoxazole ring.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs from the provided evidence, focusing on structural features, calculated molecular properties, and hypothetical functional implications.
Table 1: Structural and Molecular Comparison
| Compound (CAS No.) | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Thiazolo[5,4-c]pyridine | 5-(Methylsulfonyl), 2-(isoxazole-5-carboxamide) | C₁₂H₁₄N₄O₃S₂ | 326.4 |
| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (741733-98-2) | Pyrrolidone-Benzodioxin | Benzodioxin, 5-oxopyrrolidine, 5-methylthiazole | C₁₇H₁₇N₃O₄S | 359.4 |
| α-Cyclopropyl-5-methyl-2-Thiophenemethanamine (535925-75-8) | Thiophene | Cyclopropyl, 5-methyl | C₉H₁₃NS | 167.3 |
| 5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine (573931-20-1) | Triazolo[1,5-a]pyrimidine | 4-Chlorophenyl, thiophen-2-yl | C₁₅H₁₃ClN₄S | 316.8 |
Key Observations:
Structural Diversity: The target compound’s thiazolo-pyridine core distinguishes it from the benzodioxin-pyrrolidone (741733-98-2) and triazolopyrimidine (573931-20-1) scaffolds. These structural differences likely translate to divergent target selectivity. For example, thiazolo-pyridines are often explored as kinase inhibitors, whereas triazolopyrimidines may interact with purinergic receptors .
Molecular Weight and Solubility :
- The target compound (MW 326.4) and 573931-20-1 (MW 316.8) fall within a similar range, suggesting comparable pharmacokinetic profiles. In contrast, 741733-98-2 (MW 359.4) may face challenges in blood-brain barrier penetration due to higher polarity from its benzodioxin and pyrrolidone moieties.
- The isoxazole carboxamide in the target compound likely improves aqueous solubility relative to the thiophene -based 535925-75-8 and 573931-20-1, which are more lipophilic .
Hypothetical Binding Interactions: The isoxazole-5-carboxamide group in the target compound could engage in hydrogen bonding with catalytic lysine or aspartate residues in enzymatic pockets, a feature absent in 535925-75-8’s simpler amine structure.
Research Findings and Limitations
While direct comparative pharmacological data for these compounds are unavailable in the provided evidence, structural analysis suggests:
- Target Compound : Optimized for balanced polarity and hydrogen-bonding capacity, making it a candidate for CNS-targeted therapies.
- 741733-98-2 : Likely exhibits anti-inflammatory activity due to benzodioxin’s historical association with COX-2 inhibition.
- 573931-20-1 : The triazolopyrimidine scaffold and chlorophenyl group align with antiviral or anticancer research trends .
Note: Published comparative studies on these specific analogs are lacking. Further experimental validation is required to confirm these hypotheses.
Biological Activity
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in structured formats.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic structures, specifically an isoxazole moiety and a tetrahydrothiazolo[5,4-c]pyridine segment. Its molecular formula is with a molecular weight of approximately 332.42 g/mol. The presence of the methylsulfonyl group enhances its solubility and biological interactions.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action. For instance, derivatives containing the isoxazole moiety have been shown to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. Specifically, the inhibition of cyclooxygenases (COX) has been noted in related compounds, suggesting anti-inflammatory properties.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds related to this compound. For example:
- Cytotoxicity Studies : Compounds were tested against various cancer cell lines (e.g., HCT 116 for colon cancer and MCF7 for breast cancer). Results indicated significant cytotoxic effects at concentrations as low as 30 µM over 72 hours .
- Selectivity : The selectivity of these compounds for cancerous versus normal cells was assessed using the MTT assay. Most derivatives demonstrated preferential toxicity towards cancer cells while sparing normal fibroblast cells .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit COX enzymes:
| Compound | COX Inhibition | Reference |
|---|---|---|
| Isoxazole Derivative A | IC50 = 12 µM | |
| Isoxazole Derivative B | IC50 = 15 µM |
These findings highlight the compound's promise in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
Key Findings:
- Substituent Effects : The introduction of various substituents on the isoxazole ring significantly affects activity profiles.
- Heterocyclic Interactions : The thiazolo and pyridine components contribute to enhanced binding affinities with target proteins.
Study 1: Anticancer Efficacy
In a study published in Frontiers in Chemistry, researchers synthesized several isoxazole derivatives and tested their efficacy against multiple cancer cell lines. The findings revealed that specific modifications led to increased potency against resistant strains of cancer cells .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of related compounds through COX inhibition assays. The results indicated that certain derivatives exhibited robust anti-inflammatory effects comparable to established NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
